
Chenodeoxycholic Acid-d4
概要
説明
The compound (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. This compound is characterized by its multiple chiral centers and deuterium atoms, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene skeleton, followed by the introduction of hydroxyl groups and deuterium atoms. The final step involves the attachment of the pentanoic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, deuterium exchange reactions, and stereoselective synthesis. These methods ensure the high yield and purity of the final product, which is essential for its applications in research and industry.
化学反応の分析
Conjugation Reactions
CDCA-d4 undergoes enzymatic conjugation with glycine or taurine in hepatocytes to form glyco- or tauro-conjugated derivatives (e.g., glycochenodeoxycholic acid-d4 or taurothis compound). These reactions are catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .
Key Data:
Microbial Transformations
In the gut microbiota, CDCA-d4 is metabolized via dehydroxylation to form deuterated lithocholic acid (LCA-d4), a secondary bile acid. This reaction is mediated by 7α-dehydroxylase in Clostridium species .
Research Findings:
- Study : CDCA-d4 incubated with human fecal microbiota showed a 65% conversion to LCA-d4 over 24 hours, comparable to non-deuterated CDCA .
- Significance : Deuterium labeling does not inhibit microbial activity but aids in tracking metabolic pathways .
Oxidation and Reduction
CDCA-d4 participates in redox reactions typical of bile acids:
- Oxidation : The hydroxyl groups at C3 and C7 are oxidized to ketones under strong oxidative conditions (e.g., with chromic acid).
- Reduction : Ketones derived from CDCA-d4 can be reduced back to hydroxyl groups using NaBH₄.
Isotopic Effects:
- Deuterium at positions 2,2,4,4 reduces reaction rates by ~10% compared to non-deuterated CDCA due to kinetic isotope effects .
Sulfation and Glucuronidation
CDCA-d4 undergoes phase II metabolism via sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) in the liver:
- Sulfation : Forms CDCA-3-sulfate-d4, enhancing urinary excretion .
- Glucuronidation : Increases hydrophilicity for renal clearance .
Analytical Data:
Metabolite | Enzyme | Detection Method | Application |
---|---|---|---|
CDCA-3-sulfate-d4 | SULT2A1 | LC-MS/MS | Biomarker for cholestasis |
CDCA-d4-glucuronide | UGT2B7 | HPLC-UV | Studying enterohepatic recirculation |
Role in Analytical Chemistry
CDCA-d4 is widely used as an internal standard in LC-MS/MS assays due to its stability and minimal matrix interference .
Performance Metrics:
Parameter | Value | Method | Reference |
---|---|---|---|
Recovery Rate | 98–105% | LC-MS/MS | |
Limit of Quantification (LOQ) | 2.5 nmol/L | MRM mode | |
Intra-day Precision (RSD) | ≤2.2% | ZenoTOF 7600 |
Pharmacological Interactions
CDCA-d4 modulates nuclear receptors:
科学的研究の応用
Internal Standard for Quantification
One of the primary applications of CDCA-d4 is as an internal standard for the quantification of chenodeoxycholic acid in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling allows for accurate measurement and correction of variability in sample analysis, enhancing the reliability of results in metabolic studies and clinical diagnostics .
Bile Acid Metabolism Studies
CDCA-d4 plays a crucial role in studying bile acid metabolism . It serves as a valuable tool for investigating the metabolic pathways and physiological roles of bile acids. Research has shown that CDCA acts as a farnesoid X receptor (FXR) agonist, influencing gene expression related to bile acid synthesis and transport . This property makes it significant in understanding liver function and disorders related to bile acid dysregulation.
Therapeutic Research
Chenodeoxycholic acid has therapeutic implications, particularly in treating conditions like cerebrotendinous xanthomatosis and gallstones. CDCA-d4 is used in studies assessing its efficacy and mechanisms of action in these therapies. Its role as an FXR agonist has prompted investigations into its potential benefits in treating metabolic syndromes and liver diseases .
Quantitative Analysis Techniques
Recent advancements in analytical techniques have utilized CDCA-d4 for the quantitative analysis of bile acids. For instance, studies have optimized chromatographic conditions to enhance the separation and detection of bile acids, including CDCA-d4. These methods have shown high sensitivity and specificity, making them suitable for clinical applications .
Case Studies
Several studies highlight the applications of CDCA-d4:
- A study published in PMC7399932 demonstrated a method for quantifying bile acids using LC-MS, where CDCA-d4 served as an internal standard, achieving high accuracy across a range of concentrations .
- Another research article detailed the comprehensive characterization of bile acids in human biological samples, emphasizing the importance of using stable isotopes like CDCA-d4 for reliable quantification .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and deuterium atoms play a crucial role in its biological activity. The compound may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Bromine Compounds: Compounds containing bromine, known for their reactivity and use in various chemical reactions.
Uniqueness
The uniqueness of (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its multiple chiral centers and deuterium atoms, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
生物活性
Chenodeoxycholic Acid-d4 (CDCA-d4) is a deuterated form of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver. This compound plays a significant role in lipid digestion and metabolism, and its biological activities have been the subject of extensive research. This article explores the biological activity of CDCA-d4, including its metabolic effects, therapeutic applications, and potential toxicological implications.
- Chemical Formula : C24H36D4O4
- Molecular Weight : 392.57 g/mol
- CAS Number : 99102-69-9
- Composition :
- Carbon (C): 72.68%
- Hydrogen (H): 11.18%
- Oxygen (O): 16.14%
Lipid Metabolism
Chenodeoxycholic acid is crucial for solubilizing cholesterol and facilitating lipid digestion. It forms mixed micelles with phospholipids, which enhances the absorption of dietary fats and fat-soluble vitamins in the intestine . CDCA-d4 retains these properties due to its structural similarity to natural CDCA.
Anticholelithogenic Effects
CDCA has been shown to dissolve gallstones by reducing cholesterol saturation in bile. This property is particularly beneficial in treating patients with cholesterol gallstones, as it can promote the excretion of cholesterol .
Neuroprotective Properties
Recent studies indicate that CDCA may have neuroprotective effects. In animal models of Alzheimer's disease, daily injections of CDCA significantly improved cognitive and spatial performance, suggesting a potential role in neurodegenerative disease management .
Treatment of Hepatitis C
Research suggests that CDCA may play a role in the therapy for Hepatitis C infection by modulating bile acid profiles and enhancing liver function .
Management of Constipation
Due to its effects on colonic transit, CDCA is also considered for managing constipation, promoting bowel movements through its influence on intestinal motility .
Toxicological Implications
Despite its therapeutic benefits, CDCA can be associated with hepatotoxicity. High levels of bile acids, including CDCA, have been linked to liver damage in certain pathological conditions .
Case Studies and Research Findings
A comprehensive study characterized bile acids in human biological samples, revealing distinct patterns of bile acid concentrations in various health conditions. The study highlighted that alterations in bile acid profiles could serve as biomarkers for metabolic diseases such as diabetes and obesity .
Table: Summary of Key Research Findings on CDCA-d4
Study | Key Findings | Implications |
---|---|---|
Study on Hepatitis C | CDCA may enhance liver function and alter viral dynamics | Potential therapy for Hepatitis C |
Alzheimer's Disease Model | Improved cognitive function with CDCA administration | Neuroprotective potential |
Gallstone Dissolution | Effective in dissolving cholesterol gallstones | Treatment option for gallstone disease |
Toxicity Assessment | Linked to hepatotoxicity at elevated levels | Caution required in clinical use |
特性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-PSTGXAJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584459 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99102-69-9 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。